molecular formula C30H35N3O B3028396 Dcjtb CAS No. 200052-70-6

Dcjtb

Cat. No. B3028396
CAS RN: 200052-70-6
M. Wt: 453.6 g/mol
InChI Key: HXWWMGJBPGRWRS-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DCJTB, a dicyanomethylene-4H-pyran (DCM) derivative, is one of the most promising dopant materials. It has been widely used in red and white OLEDs . With four methyl bulky substituents on the julolidine moiety, and tert-butyl group on the pyran moiety of DCM backbone structure, DCJTB can efficiently prevent concentration quenching between the emitting materials, which leads to improved device electroluminescence efficiencies .


Molecular Structure Analysis

The molecular formula of DCJTB is C30H35N3O . It has a molecular weight of 453.62 g/mol . The chemical structure includes four methyl bulky substituents on the julolidine moiety, and a tert-butyl group on the pyran moiety of the DCM backbone structure .


Physical And Chemical Properties Analysis

DCJTB appears as deep red crystals or powder . It has an absorption λ max of 502 nm in THF and fluorescence λ max of 602 nm in THF . The HOMO energy level is 5.4 eV, and the LUMO energy level is 3.2 eV .

Scientific Research Applications

Mechanism of Action

Target of Action

DCJTB, a dicyanomethylene-4H-pyran (DCM) derivative, is a promising dopant material . It has been widely used in red and white Organic Light Emitting Diodes (OLEDs) . The primary target of DCJTB is the exciplex host in OLEDs . The exciplex host behaves as a bipolar feature and its carrier mobility can be tuned by adjusting the ratio of donor to acceptor .

Mode of Action

DCJTB interacts with its target, the exciplex host, through a process known as energy transfer . This process involves the efficient triplet excitons up-conversion of the exciplex host and the energy transfer from the exciplex host singlet state to the DCJTB singlet state . This interaction results in a highly efficient DCJTB emission .

Biochemical Pathways

The biochemical pathways involved in the action of DCJTB are primarily related to the energy transfer processes in OLEDs . These processes include the up-conversion of triplet excitons and the transfer of energy from the exciplex host singlet state to the DCJTB singlet state . The downstream effects of these pathways result in the luminescence of the OLEDs .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of DCJTB, we can discuss its properties in terms of its behavior in an OLED. and shows strong absorption at 502 nm and fluorescence at 602 nm in THF . Its HOMO and LUMO energy levels are 5.4 eV and 3.2 eV, respectively .

Result of Action

The result of DCJTB’s action is a highly efficient emission in OLEDs . For a 1.0% DCJTB doped concentration, a maximum luminance, current efficiency, power efficiency, and EQE of 22,767 cd m−2, 22.7 cd A−1, 21.5 lm W−1, and 10.15% were achieved, respectively .

Action Environment

The action of DCJTB can be influenced by various environmental factors. For instance, the concentration of DCJTB in the OLED can affect its efficiency . At a 1.0% DCJTB doped concentration, the device performance is the best compared to either red OLEDs with traditional fluorescent emitter or traditional red phosphor . Additionally, the presence of four methyl bulky substituents on the julolidine moiety, and tert-butyl group on the pyran moiety of DCM backbone structure, can efficiently prevent concentration quenching between the emitting materials, leading to improved device electroluminescence efficiencies .

Safety and Hazards

DCJTB is harmful if swallowed and causes skin irritation . It also causes serious eye irritation . It is recommended to handle DCJTB with gloves and eye protection, and to avoid release to the environment .

properties

IUPAC Name

2-[2-tert-butyl-6-[(E)-2-(4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)ethenyl]pyran-4-ylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35N3O/c1-28(2,3)26-17-21(22(18-31)19-32)16-23(34-26)9-8-20-14-24-27-25(15-20)30(6,7)11-13-33(27)12-10-29(24,4)5/h8-9,14-17H,10-13H2,1-7H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWWMGJBPGRWRS-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN2CCC(C3=C2C1=CC(=C3)C=CC4=CC(=C(C#N)C#N)C=C(O4)C(C)(C)C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCN2CCC(C3=C2C1=CC(=C3)/C=C/C4=CC(=C(C#N)C#N)C=C(O4)C(C)(C)C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dcjtb

CAS RN

200052-70-6
Record name DCJTB
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dcjtb
Reactant of Route 2
Dcjtb
Reactant of Route 3
Dcjtb
Reactant of Route 4
Dcjtb
Reactant of Route 5
Dcjtb
Reactant of Route 6
Dcjtb

Q & A

Q1: What is the molecular formula and weight of DCJTB?

A1: The molecular formula of DCJTB is C38H39N3O, and its molecular weight is 553.72 g/mol.

Q2: Does the structure of DCJTB affect its spectroscopic properties?

A2: Yes, the structure of DCJTB, specifically the introduction of a t-butyl group, contributes to its red-shifted fluorescence and blue-shifted absorption compared to similar dyes. This substitution also reduces concentration quenching, enhancing both photoluminescence and electroluminescence in solid films. []

Q3: Is DCJTB compatible with common OLED host materials?

A3: Yes, DCJTB exhibits good compatibility with several host materials used in OLEDs, including:

  • Tris(8-hydroxyquinoline)aluminum (Alq3): DCJTB is often doped into Alq3, demonstrating efficient energy transfer from the host to the dye, resulting in red emission. [, , , ]
  • Poly(9-vinylcarbazole) (PVK): DCJTB blends well with PVK, and the energy transfer mechanism in this system has been extensively studied. [, , , ]
  • 9,10-di(2-naphthyl)anthracene (ADN): DCJTB doped into ADN results in red OLEDs with enhanced color and improved EL efficiency. []
  • 1,3,5-Tri(1-pyrenyl)benzene (TPB3): Using TPB3 as a host for DCJTB has shown high efficiency in red OLEDs due to efficient energy transfer. []

Q4: How stable is DCJTB in OLED devices?

A4: DCJTB demonstrates good operational stability in OLED devices. Studies show a half-life of over 5,000 hours when driven at an initial brightness exceeding 400 cd/m2. []

Q5: Does the concentration of DCJTB affect its performance in devices?

A5: Yes, the concentration of DCJTB significantly impacts its performance in OLEDs.

  • Color Tuning: By adjusting the DCJTB concentration, the emission color can be tuned, enabling the fabrication of white OLEDs by combining its emission with other dyes or materials. [, , , , , , , ]
  • Efficiency: Optimal DCJTB concentration varies depending on the host material and device structure. Studies have shown that exceeding the optimal concentration can lead to concentration quenching, reducing device efficiency. [, , , ]

Q6: Are there any challenges related to the use of DCJTB in OLEDs?

A6: Despite its advantages, some challenges exist when using DCJTB:

  • Charge Trapping: DCJTB can act as a charge trap, potentially hindering charge transport and impacting device efficiency. [, ]
  • Energy Transfer Efficiency: While DCJTB shows good energy transfer with some hosts, it might not be the case for all materials, requiring careful selection and optimization. [, , , ]
  • Color Purity: Achieving high color purity with DCJTB can be challenging, as its emission might overlap with that of the host or other dopants in the device. [, , ]

Q7: What types of OLED devices use DCJTB?

A7: DCJTB is primarily used in:

  • Red OLEDs: As a red dopant, DCJTB is used to fabricate red OLEDs by doping it into various host materials. [, , , , ]
  • White OLEDs: By combining DCJTB with blue and/or green emitters, either through doping or separate layers, white OLEDs can be fabricated. [, , , , , ]

Q8: What are the advantages of using DCJTB in OLEDs?

A8:

  • High Efficiency: DCJTB can achieve high electroluminescence efficiency, especially when paired with suitable host materials and optimized device structures. [, , ]
  • Tunable Emission: Its emission color can be fine-tuned by adjusting its concentration, enabling the creation of various shades of red and contributing to white OLEDs. [, , , , , , , ]
  • Solution Processability: DCJTB can be incorporated into devices using solution-processing techniques, offering potential for large-area and low-cost fabrication. [, ]

Q9: Are there alternative materials to DCJTB for red emission in OLEDs?

A9: Yes, several alternatives exist, including other fluorescent dyes like DCM [, ] and phosphorescent materials. The choice depends on factors like desired color purity, efficiency, and operational lifetime.

Q10: What are the current research directions related to DCJTB?

A10:

  • Improving Efficiency: Research focuses on further enhancing the efficiency of DCJTB-based OLEDs by exploring new host materials, optimizing device architectures, and understanding energy transfer mechanisms. [, , , , ]
  • Enhancing Color Purity: Efforts are underway to improve the color purity of DCJTB-based devices by minimizing energy transfer losses and controlling the emission spectrum. [, , ]
  • Exploring New Applications: Researchers are investigating the potential of DCJTB in other areas, such as organic lasers and sensors. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.